

# ALC-0315 for siRNA and saRNA Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ALC-0315, a potent ionizable cationic lipid, has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and self-amplifying RNA (saRNA). Its ability to efficiently encapsulate and facilitate the cytoplasmic delivery of RNA payloads has positioned it as a key excipient in both research and clinical applications, most notably in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] This document provides detailed application notes and experimental protocols for utilizing ALC-0315 in siRNA and saRNA delivery systems.

## **Application Notes**

ALC-0315 is an integral part of a multi-component LNP system, which also typically includes a PEGylated lipid, a helper phospholipid, and cholesterol.[3] The ionizable nature of ALC-0315 is central to its function; at a low pH, such as during LNP formulation, it is positively charged, enabling strong electrostatic interactions with the negatively charged RNA backbone.[4] At physiological pH, ALC-0315 is nearly neutral, which is thought to reduce non-specific interactions and increase circulation time.[5] Upon endocytosis into the target cell, the acidic environment of the endosome protonates ALC-0315, leading to destabilization of the endosomal membrane and subsequent release of the RNA cargo into the cytoplasm.[1][3]

## **ALC-0315** for siRNA Delivery



For siRNA-mediated gene silencing, **ALC-0315**-containing LNPs have demonstrated superior potency compared to other ionizable lipids like DLin-MC3-DMA, particularly for delivery to hepatocytes and hepatic stellate cells (HSCs).[6][7] Studies in mice have shown that **ALC-0315** LNPs can achieve a more significant knockdown of target proteins.[6][7] However, it is important to note that at higher doses, **ALC-0315** LNPs have been associated with increased markers of liver toxicity.[6][8]

## **ALC-0315** for saRNA Delivery

In the context of saRNA delivery, which involves a much larger RNA payload than siRNA, **ALC-0315** has also shown significant promise. Optimization studies have revealed that **ALC-0315**-based LNP formulations lead to higher levels of protein expression compared to those formulated with MC3.[4] The formulation parameters, including the lipid ratios and aqueous phase pH, are critical for optimizing the physicochemical properties and functional performance of saRNA-LNPs.[4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from comparative studies of **ALC-0315** and DLin-MC3-DMA for siRNA delivery in mice.

Table 1: In Vivo siRNA-Mediated Knockdown Efficiency

| Target<br>Gene       | Target<br>Cell Type          | lonizable<br>Lipid | Dose<br>(mg/kg<br>siRNA) | Residual<br>mRNA<br>(%) | Fold<br>Greater<br>Knockdo<br>wn (vs.<br>MC3) | Referenc<br>e |
|----------------------|------------------------------|--------------------|--------------------------|-------------------------|-----------------------------------------------|---------------|
| Factor VII<br>(FVII) | Hepatocyte<br>s              | ALC-0315           | 1                        | ~15                     | 2                                             | [8]           |
| мс3                  | 1                            | ~30                | -                        | [8]                     |                                               |               |
| ADAMTS1              | Hepatic<br>Stellate<br>Cells | ALC-0315           | 1                        | 31 ± 13                 | 10                                            | [7][8]        |
| МС3                  | 1                            | 86 ± 18            | -                        | [7]                     |                                               |               |



Table 2: In Vivo Liver Toxicity Markers (at 5 mg/kg siRNA dose)

| Marker                                | lonizable Lipid           | Value (vs.<br>control) | Significance | Reference |
|---------------------------------------|---------------------------|------------------------|--------------|-----------|
| Alanine<br>Aminotransferas<br>e (ALT) | ALC-0315                  | Increased              | P < 0.001    | [6]       |
| мс3                                   | No significant difference | -                      | [6]          |           |
| Bile Acids                            | ALC-0315                  | Increased              | P < 0.05     | [6]       |
| мсз                                   | No significant difference | -                      | [6]          |           |

## **Experimental Protocols**

# Protocol 1: Formulation of ALC-0315 LNPs for siRNA/saRNA Delivery

This protocol describes a general method for preparing **ALC-0315** LNPs using microfluidic mixing.

#### Materials:

- ALC-0315
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- siRNA or saRNA
- Ethanol (200 proof, anhydrous)



- Sodium Acetate Buffer (25 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve **ALC-0315**, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for a standard formulation). The total lipid concentration in the ethanol phase is typically around 12.5 mM.
- Prepare RNA Solution: Dissolve the siRNA or saRNA in 25 mM sodium acetate buffer (pH
   4.0) to the desired concentration.
- Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous-to-organic phase ratio can be adjusted to control the final LNP size.[9] A common starting ratio is 3:1 (aqueous:organic).
- LNP Formation: Pump the lipid-ethanol solution and the RNA-aqueous solution through the
  microfluidic device at a set flow rate. The rapid mixing of the two phases will induce the selfassembly of the LNPs, encapsulating the RNA.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
- Sterilization and Storage: Sterile filter the LNP suspension through a 0.22  $\mu m$  filter. Store the final LNP formulation at 4°C.

## **Protocol 2: In Vivo siRNA Delivery in Mice**

This protocol outlines a general procedure for systemic siRNA delivery to the liver in mice using **ALC-0315** LNPs.

#### Materials:

ALC-0315 LNPs encapsulating target siRNA



- Control LNPs encapsulating a non-targeting siRNA (e.g., luciferase siRNA)
- 8-10 week old mice (e.g., C57BL/6)
- Sterile PBS
- Insulin syringes

#### Procedure:

- Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the
  experiment.
- Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to achieve the desired final dose (e.g., 1 mg/kg siRNA). The final injection volume is typically 100-200 μL.
- Intravenous Injection: Administer the LNP-siRNA solution to the mice via tail vein injection.
- · Monitoring: Monitor the animals for any adverse effects.
- Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and collect blood and liver tissue.
- Analysis:
  - Gene Knockdown: Extract RNA from the liver tissue and perform quantitative real-time
     PCR (qRT-PCR) to determine the mRNA levels of the target gene.
  - Protein Knockdown: Perform a Western blot or ELISA on liver tissue lysates or plasma to quantify the target protein levels.
  - Toxicity Assessment: Analyze serum for liver toxicity markers such as ALT and AST.

## **Visualizations**





Click to download full resolution via product page

Caption: Cellular delivery pathway of ALC-0315 LNPs.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo siRNA delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailoring lipid nanoparticle dimensions through manufacturing processes RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- To cite this document: BenchChem. [ALC-0315 for siRNA and saRNA Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025655#alc-0315-for-sirna-and-sarna-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com